molecular formula C13H21Cl2FN2 B2454181 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266686-50-3

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

Cat. No.: B2454181
CAS No.: 1266686-50-3
M. Wt: 295.22
InChI Key: WBRMCUZSWBBGIA-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₁Cl₂FN₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents are replaced by different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that mediate its effects. The compound’s fluorine atom and piperazine ring play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperazine: This compound lacks the propyl group but shares the piperazine and fluorophenyl moieties.

    1-(3-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activity .

Properties

IUPAC Name

1-[3-(2-fluorophenyl)propyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMCUZSWBBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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